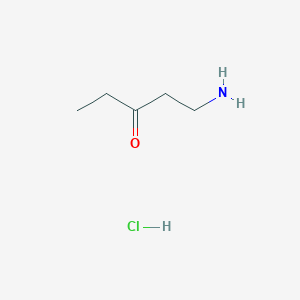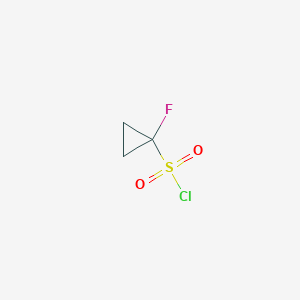
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid (2,4-ODH-Bz-COOH) is a compound belonging to the benzoxazine family of heterocyclic compounds and is a derivative of 1,3-dihydro-2H-benzoxazine (1,3-DHBz). This compound is of interest due to its potential applications in the fields of science and technology, such as in the synthesis of pharmaceuticals, in the development of industrial catalysts, and in the study of various biochemical and physiological processes.
科学的研究の応用
2,4-ODH-Bz-COOH has a number of potential applications in the field of science and technology. For example, this compound has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. In addition, this compound has been used in the development of industrial catalysts, such as those used in the production of polymers, and in the study of various biochemical and physiological processes.
作用機序
The mechanism of action of 2,4-ODH-Bz-COOH is not fully understood. However, it is believed that this compound acts by forming a complex with a number of different proteins, which then leads to the inhibition of various biochemical and physiological processes.
Biochemical and Physiological Effects
2,4-ODH-Bz-COOH has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, this compound has been shown to inhibit the activity of certain receptors, such as the histamine H1 receptor, which is involved in the regulation of allergic responses.
実験室実験の利点と制限
2,4-ODH-Bz-COOH has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, this compound has a low toxicity profile, making it safe to use in laboratory experiments. However, one of the main limitations of this compound is that it has a limited solubility in water, making it difficult to use in certain types of experiments.
将来の方向性
The potential applications of 2,4-ODH-Bz-COOH are vast, and there are a number of potential future directions for research. One potential future direction is to further explore the biochemical and physiological effects of this compound, with the aim of developing new therapeutic agents. In addition, further research could be conducted to explore the potential of this compound as a catalyst in the synthesis of pharmaceuticals and other industrial products. Finally, further research could be conducted to explore the potential of this compound as a tool for studying various biochemical and physiological processes.
合成法
2,4-ODH-Bz-COOH can be synthesized via a number of different methods. One of the most commonly used methods involves the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid with an aldehyde or ketone in the presence of an acid catalyst. This reaction results in the formation of a Schiff base, which is then reduced to the desired 2,4-ODH-Bz-COOH product. Other methods of synthesis include the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid with an alkyl halide, the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid with an alkyl bromide, and the reaction of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid with an alkyl iodide.
特性
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-1-2-6-4-14-9(13)10-7(6)3-5/h1-3H,4H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKSWXNTSIETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)











